molecular formula C12H12O3 B1588282 Ethyl 2-(benzofuran-3-yl)acetate CAS No. 82156-58-9

Ethyl 2-(benzofuran-3-yl)acetate

Cat. No.: B1588282
CAS No.: 82156-58-9
M. Wt: 204.22 g/mol
InChI Key: LSGDCGDXQLDKGO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzofuran-3-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to an ethyl acetate group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(benzofuran-3-yl)acetate can be synthesized through several methods. One common method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as HBF4, followed by treatment with concentrated H2SO4 . Another method involves the use of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate and salicylaldehydes in a one-pot synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzofuran-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzofuran-3-carboxylic acid, while reduction can produce benzofuran-3-ylmethanol.

Comparison with Similar Compounds

Ethyl 2-(benzofuran-3-yl)acetate can be compared with other similar benzofuran derivatives, such as:

This compound is unique due to its specific structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGDCGDXQLDKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428738
Record name ethyl 2-(benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82156-58-9
Record name ethyl 2-(benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of benzofuran-3-one (1.00 g, 7.45 mmol) in toluene (25 mL) was added (carboxymethylene)triphenyl phosphorane (3.92 g, 11.2 mmol), and the mixture was refluxed for 24 h. The reaction mixture was cooled to room temperature and concentrated. The residue was purified by column chromatography (hexane, then ethyl acetate:hexane; 1:3) to give a product (0.89 g, 58%). The spectral data for this compound are identical to that reported in the literature. (Deshpande, A. R.; Paradkar, M. V. Syn.Commun., 1990, 20, 809).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
58%

Synthesis routes and methods II

Procedure details

A toluene solution under N2 atmosphere containing ethyl 2,3-dihydrobenzo[b]furan-3-acetate (9.80 g, 47.6 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (12.97 g, 57.1 mmol) was heated at reflux for ~8 h. The reaction was filtered and the filtrate concentrated in vacuo. Silica gel chromatography (97:3 Hexane:EtOAc) of the residue afforded the title compound (7.24 g, 75%) as an orange oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
12.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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